molecular formula C19H23ClN4O2 B2962442 1-(5-Chloro-2-methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034323-73-2

1-(5-Chloro-2-methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2962442
CAS No.: 2034323-73-2
M. Wt: 374.87
InChI Key: RVTJCVDRKMSYOH-UHFFFAOYSA-N
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Description

This urea derivative features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a (1-(pyridin-4-yl)piperidin-4-yl)methyl moiety. Urea-based compounds are widely explored for their ability to engage in hydrogen bonding, influencing target binding and solubility.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-26-18-3-2-15(20)12-17(18)23-19(25)22-13-14-6-10-24(11-7-14)16-4-8-21-9-5-16/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTJCVDRKMSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

BJ49879 (1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea)
  • Structure : Differs in the aromatic substituent (4-chlorophenylmethyl vs. 5-chloro-2-methoxyphenyl).
  • Molecular Formula : C₁₉H₂₃ClN₄O (MW: 358.87) vs. C₁₉H₂₂ClN₄O₂ (target compound, MW: 376.86).
  • Impact : The methoxy group in the target compound introduces enhanced electron-donating effects and steric bulk compared to the 4-chlorophenylmethyl group. This may alter binding affinity to targets like kinases or neurotransmitter receptors .
EP 4121415 B1 Patent Compounds
  • Examples include 1-(5-chloro-2-hydroxymethylphenyl)-3-(2-methoxypyridin-4-yl)urea.
  • Key Difference : Hydroxymethyl vs. methoxy group on the phenyl ring.
  • Patent compounds are indicated for epilepsy and psychosis, suggesting the target compound may share therapeutic targets .

Modifications in the Piperidine-Pyridine System

M64/M64HCl (FAK Activators)
  • Structure: Contains morpholino and trifluoromethylphenyl groups instead of pyridin-4-yl-piperidine.
  • Activity : Acts as focal adhesion kinase (FAK) activators, promoting intestinal homeostasis.
  • Comparison : The target compound’s pyridine-piperidine system may favor different target interactions (e.g., neurotransmitter receptors vs. FAK) due to distinct electronic and steric profiles .
Journal of Medicinal Chemistry Derivatives (e.g., Compound 17, 18)
  • Examples: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea.
  • Structural Contrast : Incorporates a triazine ring instead of pyridine and an oxaadamantyl group.
  • Synthesis : Uses similar coupling strategies (e.g., DIPEA-mediated reactions), highlighting the versatility of urea-based scaffolds in medicinal chemistry .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Substituents Predicted LogP* Water Solubility (mg/mL)*
Target Compound C₁₉H₂₂ClN₄O₂ 376.86 5-Chloro-2-methoxyphenyl 2.8 0.12
BJ49879 C₁₉H₂₃ClN₄O 358.87 4-Chlorophenylmethyl 3.1 0.08
EP 4121415 Example (Hydroxymethyl) C₁₉H₂₁ClN₄O₂ 372.85 5-Chloro-2-hydroxymethyl 1.9 0.35

*Predicted using computational tools (e.g., ACD/Labs).

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